molecular formula C7H3BrF3N3 B2464500 1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine CAS No. 1779749-81-3

1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine

Cat. No.: B2464500
CAS No.: 1779749-81-3
M. Wt: 266.021
InChI Key: XXIMEHFRTDLWCH-UHFFFAOYSA-N
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Description

1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C7H3BrF3N3. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to an imidazo[1,5-a]pyrazine core. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .

Preparation Methods

The synthesis of 1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-(trifluoromethyl)imidazo[1,5-a]pyrazine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yield and purity of the product.

Industrial production methods may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. These methods are designed to minimize by-products and maximize the yield of this compound .

Comparison with Similar Compounds

1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-5-4-3-12-1-2-14(4)6(13-5)7(9,10)11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIMEHFRTDLWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2C(F)(F)F)Br)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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